Decan-1-amine;decylcarbamodithioic acid
Description
Decan-1-amine (C₁₀H₂₃N), also known as 1-decanamine or n-decylamine, is a linear primary amine with a 10-carbon alkyl chain. It is widely used in industrial applications, including surfactants, corrosion inhibitors, and organic synthesis intermediates . Its molecular weight is 157.30 g/mol, and its structure allows for hydrogen bonding, influencing its solubility and reactivity .
Decylcarbamodithioic acid (theoretical formula: C₁₁H₂₁NS₂) is a carbamodithioic acid derivative with a decyl chain. These compounds are often used in analytical chemistry and materials science.
Properties
CAS No. |
100738-07-6 |
|---|---|
Molecular Formula |
C21H46N2S2 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
decan-1-amine;decylcarbamodithioic acid |
InChI |
InChI=1S/C11H23NS2.C10H23N/c1-2-3-4-5-6-7-8-9-10-12-11(13)14;1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3,(H2,12,13,14);2-11H2,1H3 |
InChI Key |
KRQARHXNUDORQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN.CCCCCCCCCCNC(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decan-1-amine typically involves the reduction of decanoic acid or its derivatives. One common method is the reduction of decanoic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether . The reaction proceeds as follows:
C10H20O2 + 4LiAlH4 → C10H23N + 2H2O + 3LiAlO2
Decylcarbamodithioic acid can be synthesized by reacting decylamine with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) . The reaction conditions typically involve stirring the mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of decan-1-amine often involves the hydrogenation of decanenitrile using a suitable catalyst such as Raney nickel. The process is carried out under high pressure and temperature to achieve high yields . Decylcarbamodithioic acid can be produced on an industrial scale by reacting decylamine with carbon disulfide in the presence of a base, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Decan-1-amine;decylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The amine group in decan-1-amine can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The carbamodithioic acid group can be reduced to form thiols or disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro compounds.
Reduction: Thiols or disulfides.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Decan-1-amine;decylcarbamodithioic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of decan-1-amine;decylcarbamodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the carbamodithioic acid group can interact with thiol groups in proteins . These interactions can modulate the activity of enzymes and affect cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Chain Length Effects : Longer alkyl chains (e.g., dodecanamine) reduce water solubility and increase boiling points due to stronger van der Waals interactions .
- Cyclic vs. Linear Structures : Amantadine’s rigid tricyclic structure enhances thermal stability and pharmacological activity compared to linear amines like decan-1-amine .
Decan-1-amine vs. Amantadine :
Carbamodithioic Acid Derivatives
- Dithiocarbamates (e.g., sodium diethyldithiocarbamate): Exhibit strong metal-chelating properties, unlike carboxylic acids.
- Thiocarbamates : Less acidic than carbamodithioic acids due to fewer sulfur atoms.
Research Findings and Limitations
- Decan-1-amine ’s industrial utility is well-documented, with synthesis and applications detailed in supplier catalogs .
- Amantadine ’s pharmacological efficacy is tied to its unique tricyclic structure, which prevents viral uncoating in influenza A .
- Data Gaps: Limited information on decylcarbamodithioic acid in the provided evidence restricts direct comparisons. Further studies on its synthesis and metal-binding capacity are needed.
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